molecular formula C22H27NO3 B11428414 ethyl 6-(4-ethylphenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

ethyl 6-(4-ethylphenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11428414
M. Wt: 353.5 g/mol
InChI Key: GMXDKLFXMPMPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(4-ethylphenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with an ethylphenyl group, a propyl group, and an ethyl ester functional group, making it an interesting subject for synthetic and application-based research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-ethylphenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be achieved through a multi-step process involving the following key steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with ethylbenzene in the presence of a Lewis acid catalyst.

    Formation of the Carboxylate Ester: The carboxylate ester can be formed by esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-ethylphenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include alcohols.

    Substitution: Products may include halogenated derivatives or amine-substituted compounds.

Scientific Research Applications

Ethyl 6-(4-ethylphenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be studied for its potential as a pharmaceutical agent due to its indole core, which is known for various biological activities.

    Biological Research: The compound can be used as a probe to study biological pathways and mechanisms.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for industrial applications.

Mechanism of Action

The mechanism of action of ethyl 6-(4-ethylphenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(4-ethylphenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific combination of functional groups and its indole core

Properties

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

ethyl 6-(4-ethylphenyl)-4-oxo-3-propyl-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C22H27NO3/c1-4-7-17-20-18(23-21(17)22(25)26-6-3)12-16(13-19(20)24)15-10-8-14(5-2)9-11-15/h8-11,16,23H,4-7,12-13H2,1-3H3

InChI Key

GMXDKLFXMPMPLY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC2=C1C(=O)CC(C2)C3=CC=C(C=C3)CC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.